N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide
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Overview
Description
N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide is a heterocyclic compound with the molecular formula C25H26N2OS and a molecular weight of 402.56.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide typically involves the formation of the thiazepane ring through multicomponent heterocyclization reactions. One-pot preparation procedures are often employed, which involve the recyclization of small and medium carbo-, oxa-, or azacyclanes . The reaction conditions usually include the use of aromatic carboxylic acids condensed with diamines monoprotected with a Boc group, followed by the formation of amides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the synthetic routes used in laboratory settings, optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide can be compared with other similar compounds, such as:
Azepines: Seven-membered heterocycles with one nitrogen atom.
Benzodiazepines: Compounds with a benzene ring fused to a diazepine ring.
Oxazepines: Seven-membered heterocycles with oxygen and nitrogen atoms.
Dithiazepines: Compounds with two sulfur atoms in the seven-membered ring.
The uniqueness of this compound lies in its specific structure, which combines a benzhydryl group with a thiazepane ring, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2OS/c28-25(27-17-16-23(29-19-18-27)20-10-4-1-5-11-20)26-24(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIKLKDZEYBPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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